molecular formula C11H12N2O B11904460 7-Amino-1,3-dimethylquinolin-2(1H)-one

7-Amino-1,3-dimethylquinolin-2(1H)-one

Cat. No.: B11904460
M. Wt: 188.23 g/mol
InChI Key: IEKRBEZVWMNWAO-UHFFFAOYSA-N
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Description

7-Amino-1,3-dimethylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, two methyl groups at the 1st and 3rd positions, and a ketone group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,3-dimethylquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloro-1,3-dimethylquinoline.

    Amination: The 2-chloro-1,3-dimethylquinoline undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 7th position.

    Oxidation: The resulting intermediate is then oxidized to form the ketone group at the 2nd position.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Optimization of reaction conditions such as temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,3-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

7-Amino-1,3-dimethylquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.

    Biological Studies: Investigated for its potential to interact with biological targets such as enzymes and receptors.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-1,3-dimethylquinolin-2(1H)-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    7-Aminoquinoline: Lacks the methyl groups and ketone group.

    1,3-Dimethylquinolin-2(1H)-one: Lacks the amino group.

    7-Amino-1-methylquinolin-2(1H)-one: Lacks one of the methyl groups.

Uniqueness

7-Amino-1,3-dimethylquinolin-2(1H)-one is unique due to the presence of both amino and ketone groups, as well as the two methyl groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-amino-1,3-dimethylquinolin-2-one

InChI

InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(12)6-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3

InChI Key

IEKRBEZVWMNWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)N(C1=O)C

Origin of Product

United States

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